4,5-dichloroquinolin-8-ol
Description
Properties
CAS No. |
229494-83-1 |
|---|---|
Molecular Formula |
C9H5Cl2NO |
Molecular Weight |
214 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4,5 Dichloroquinolin 8 Ol
Classical Synthetic Routes to 4,5-Dichloroquinolin-8-ol
Classical approaches to the synthesis of this compound primarily rely on well-established reactions in organic chemistry, focusing on regioselective halogenation and fundamental ring-closure techniques.
Direct chlorination of quinolin-8-ol is a common method for introducing chlorine atoms onto the quinoline (B57606) ring. However, achieving the specific 4,5-dichloro substitution pattern is challenging due to the directing effects of the hydroxyl group and the inherent reactivity of the quinoline nucleus. Electrophilic chlorination of quinolin-8-ol typically yields a mixture of products, with the 5- and 7-positions being the most favored sites for substitution. For instance, direct chlorination of 8-hydroxyquinoline (B1678124) can lead to the formation of 5,7-dichloroquinolin-8-ol.
A plausible, though not directly reported, strategy for obtaining a 4,5-dichloro-substituted quinoline could involve the initial synthesis of 4-chloroquinolin-8-ol (B25745). The hydroxyl group at C8 is an activating group and directs electrophilic substitution to the C5 and C7 positions. Therefore, subsequent chlorination of 4-chloroquinolin-8-ol would be expected to yield 4,5-dichloro- and/or 4,7-dichloroquinolin-8-ol. Separation of these isomers would then be required.
An alternative to the halogenation of a pre-existing quinoline ring is the construction of the dichloro-substituted quinoline core from acyclic precursors. Several named reactions are cornerstones of quinoline synthesis and can be adapted for the preparation of this compound.
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines, which are tautomers of 4-quinolinones. wikipedia.orgmdpi.com This reaction involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate, followed by a thermal cyclization. wikipedia.orgmdpi.com To synthesize a precursor for this compound, one could envision starting with a 2-alkoxy-4,5-dichloroaniline. The Gould-Jacobs reaction would yield a 4-hydroxy-5-chloro-8-alkoxyquinoline. Subsequent conversion of the 4-hydroxyl group to a chloro group and dealkylation of the 8-alkoxy group would provide the target molecule. The conversion of the 4-hydroxy group to a 4-chloro group is a standard transformation, often achieved using reagents like phosphorus oxychloride (POCl₃).
Another classical approach is the Combes quinoline synthesis , which involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. cionpharma.com The regioselectivity of the Combes reaction can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. cionpharma.com While not specifically documented for this compound, in principle, a suitably substituted aniline could be reacted with an appropriate β-diketone to construct the desired quinoline framework. However, controlling the regiochemistry of the cyclization to obtain the 4,5-dichloro substitution pattern would be a significant challenge.
The following table summarizes some classical cyclization reactions for quinoline synthesis:
| Reaction Name | Precursors | Key Features |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | Forms a 4-hydroxyquinoline ring. wikipedia.org |
| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed condensation and cyclization. cionpharma.com |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Forms a quinoline ring through a series of reactions. |
| Friedländer Synthesis | 2-Aminobenzaldehyde (B1207257) or 2-aminoketone, Compound with a reactive α-methylene group | Base or acid-catalyzed condensation. |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | A classic method for quinoline synthesis. |
Modern and Sustainable Synthetic Approaches
Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methods. These modern approaches often utilize catalytic systems and adhere to the principles of green chemistry.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, including quinolines. nih.govnih.govmdpi.com These methods offer the potential for more direct and atom-economical syntheses by avoiding the need for pre-functionalized starting materials. While specific catalytic C-H chlorination methods for the simultaneous introduction of chlorine at the C4 and C5 positions of quinolin-8-ol are not well-documented, the development of regioselective C-H halogenation catalysts is an active area of research. nih.govnih.gov Such a catalyst could, in principle, be designed to achieve the desired dichlorination in a single step.
Catalytic methods are also being developed for the construction of the quinoline ring itself. For example, transition metal catalysts, including those based on palladium, rhodium, and copper, have been employed in various cyclization and annulation reactions to form the quinoline core. mdpi.com These catalytic cycles often proceed under milder reaction conditions and with higher efficiency than their classical counterparts.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing this compound, these principles can be applied in several ways:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.
Catalysis: Employing catalytic methods, as discussed above, to reduce the amount of reagents needed and to minimize waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. ablelab.eu
While specific green synthetic routes for this compound are not extensively reported, the broader field of green quinoline synthesis is rapidly expanding. These general principles and methodologies could be adapted to develop a more sustainable synthesis of this specific compound.
Derivatization and Functionalization Strategies
The chlorine atoms on the this compound ring, particularly the one at the 4-position, are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of functional groups, making this compound a valuable intermediate for the synthesis of more complex molecules.
The C4-chloro group in quinolines is generally more reactive towards nucleophiles than a chloro group on the benzene (B151609) ring. This enhanced reactivity is due to the electron-withdrawing effect of the quinoline nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the SNAr reaction.
Common nucleophiles that can displace the 4-chloro group include:
Amines: Reaction with primary or secondary amines leads to the formation of 4-aminoquinoline derivatives.
Alcohols and Phenols: Alkoxides and phenoxides can displace the chloro group to form 4-alkoxy and 4-aryloxyquinolines, respectively.
Thiols: Thiolates can be used to introduce sulfur-containing moieties at the 4-position.
The presence of the second chlorine atom at the 5-position and the hydroxyl group at the 8-position can influence the reactivity of the C4-chloro group. The hydroxyl group, being electron-donating, may slightly deactivate the ring towards nucleophilic attack. Conversely, the chloro group at C5 will have an electron-withdrawing inductive effect that could enhance the reactivity at C4. The interplay of these electronic effects would need to be considered when planning derivatization reactions.
The following table provides examples of potential derivatization reactions of this compound:
| Reagent/Nucleophile | Product Type |
| R-NH₂ (Primary Amine) | 4-(Alkyl/Arylamino)-5-chloroquinolin-8-ol |
| R₂NH (Secondary Amine) | 4-(Dialkylamino)-5-chloroquinolin-8-ol |
| R-OH / Base (Alcohol) | 4-Alkoxy-5-chloroquinolin-8-ol |
| Ar-OH / Base (Phenol) | 4-Aryloxy-5-chloroquinolin-8-ol |
| R-SH / Base (Thiol) | 4-(Alkyl/Arylthio)-5-chloroquinolin-8-ol |
These derivatization strategies open up avenues for creating a library of compounds based on the this compound scaffold, which can then be screened for various biological activities or material properties.
Chemical Modifications at the Quinoline Nitrogen Atom
The nitrogen atom in the quinoline ring is basic and can undergo reactions typical of a tertiary amine, such as alkylation to form quaternary quinolinium salts. While specific literature on the N-alkylation of this compound is not prevalent, the reactivity can be inferred from similar quinoline structures. For instance, the nitrogen on a related 4,7-dichloro-8-aminoquinoline scaffold has been successfully dimethylated. This reaction involved treating the parent compound with sodium hydride to generate a more nucleophilic species, followed by the addition of iodomethane to achieve N,N-dimethylation of the 8-amino group, demonstrating the accessibility and reactivity of nitrogen centers within the quinoline system scholaris.ca. Such reactions highlight a potential pathway for modifying the quinoline nitrogen in this compound, which would likely proceed under similar alkylating conditions.
Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the C-8 position of this compound behaves as a typical phenol, making it amenable to reactions like etherification and esterification.
Etherification: The phenolate (B1203915) anion, formed by deprotonating the hydroxyl group with a suitable base, can act as a nucleophile in Williamson ether synthesis. Studies on the parent 8-hydroxyquinoline (8-HQ) show that it readily reacts with alkylating agents. For example, 8-HQ has been reacted with various dibromoalkanes in the presence of a base to form ether linkages, effectively creating molecules where two quinoline moieties are joined by an alkyl chain nih.gov. Similarly, reaction with allyl bromide has been used to synthesize 8-(allyloxy)quinoline, which can then undergo further reactions like a Claisen rearrangement derpharmachemica.com. These established methods for 8-HQ are expected to be applicable to this compound for the synthesis of novel ether derivatives.
Esterification: The 8-hydroxyl group can also be converted into an ester through reaction with acyl chlorides or carboxylic anhydrides under appropriate conditions. This functionalization is a common strategy for protecting the hydroxyl group or for modifying the electronic and steric properties of the molecule.
Electrophilic and Nucleophilic Substitutions on the Quinoline Ring
The quinoline ring of this compound is subject to both nucleophilic and electrophilic substitution reactions, with the existing substituents dictating the regioselectivity.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-4 position is highly activated towards nucleophilic displacement. This is a well-documented reaction for 4-chloroquinolines, where the electron-withdrawing nature of the quinoline nitrogen facilitates the attack of nucleophiles at this position tandfonline.comnih.gov. A wide range of nucleophiles, including amines, thiols, and azide ions, can be used to displace the C-4 chlorine mdpi.comarkat-usa.orgresearchgate.net. For example, studies on similarly structured chloroquinolines demonstrate reactions with benzylamine, aniline, hydrazine, and thiophenol, leading to a variety of 4-substituted derivatives mdpi.comarkat-usa.org. The reaction of 4,7-dichloroquinoline with nucleophiles like o-phenylenediamine and thiosemicarbazide, often facilitated by ultrasound irradiation, further illustrates the high reactivity of the C-4 position tandfonline.com.
| Reactant | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Benzylamine | DMF, Reflux | 4-Benzylamino derivative | arkat-usa.org |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Aniline | DMF, Triethylamine, Reflux | 4-Phenylamino derivative | arkat-usa.org |
| 4-Chloro-8-methylquinoline-2(1H)-thione | Hydrazine hydrate | Ethanol, Reflux | 4-Hydrazino derivative | mdpi.com |
| 4,7-Dichloroquinoline | o-Phenylenediamine | Ethanol, Ultrasonic Bath, 90°C | N-(7-chloroquinolin-4-yl)benzene-1,2-diamine | tandfonline.com |
Electrophilic Aromatic Substitution: The benzene ring of the quinoline system is more susceptible to electrophilic attack than the pyridine (B92270) ring. The 8-hydroxyl group is a powerful activating, ortho-, para-directing group, meaning it directs incoming electrophiles to the C-5 and C-7 positions nih.gov. Since the C-5 position in this compound is already substituted, further electrophilic attack (e.g., nitration, sulfonation, or further halogenation) would be strongly directed to the C-7 position. Theoretical studies using density functional theory (DFT) on 8-hydroxyquinoline confirm that the electron density is highest at carbons C-2 through C-7, making them all potential sites for electrophilic substitution researchgate.netorientjchem.org. Experimental work confirms this, as the direct chlorination of 8-hydroxyquinoline typically yields 5,7-dichloro-8-hydroxyquinoline nih.govgoogle.com.
Formation of Coordination Complexes with this compound Ligands
8-Hydroxyquinoline and its derivatives are renowned chelating agents in coordination chemistry. The parent 8-HQ molecule is a monoprotic, bidentate ligand that coordinates with metal ions through the deprotonated hydroxyl oxygen and the quinoline nitrogen atom, forming a stable five-membered ring nih.govnih.govchemicalbook.comscirp.org.
This compound is expected to exhibit similar chelating properties, forming stable complexes with a wide array of metal ions. The electron-withdrawing chloro groups may influence the basicity of the nitrogen and the acidity of the hydroxyl group, thereby modulating the stability and electronic properties of the resulting metal complexes.
Research on the closely related 5,7-dichloro-2-methyl-8-quinolinol (HClMQ) has shown it forms stable complexes with iron(III). A complex with the formula [Fe(ClMQ)₂Cl] was synthesized and characterized, demonstrating that the dichlorinated quinolinol ligand coordinates to the metal center in the expected bidentate fashion nih.gov. Similarly, mixed-ligand complexes of various metals (Co(II), Ni(II), Cd(II), Al(III), and La(III)) have been synthesized using 8-hydroxyquinoline alongside another ligand, indicating the versatility of the quinolinol scaffold in forming diverse coordination structures mdpi.com. These findings strongly suggest that this compound can act as an effective ligand in the synthesis of novel metal complexes with potential applications in materials science and medicinal chemistry nih.govresearchgate.net.
Advanced Spectroscopic and Structural Characterization of 4,5 Dichloroquinolin 8 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4,5-dichloroquinolin-8-ol. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR techniques are employed to map out the connectivity and spatial relationships of atoms within the molecule.
Predicted ¹H NMR Spectral Data for this compound:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.8 - 9.0 | d |
| H-3 | 7.5 - 7.7 | dd |
| H-6 | 7.6 - 7.8 | d |
| H-7 | 7.2 - 7.4 | d |
| OH | 9.5 - 10.5 | s (broad) |
Predicted ¹³C NMR Spectral Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~135 |
| C-4a | ~140 |
| C-5 | ~128 |
| C-6 | ~127 |
| C-7 | ~118 |
| C-8 | ~155 |
| C-8a | ~148 |
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H-2 and H-3, and between H-6 and H-7, confirming the connectivity within the pyridine (B92270) and benzene (B151609) rings, respectively.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the direct assignment of each protonated carbon atom in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying and assigning quaternary carbons (those without attached protons). For instance, correlations from H-2 to C-4 and C-8a, and from H-7 to C-5 and C-8a would be expected, helping to piece together the entire molecular framework.
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. It is particularly valuable for characterizing polymorphic forms, which are different crystalline structures of the same compound. Polymorphism can significantly impact the physical properties of a material. While specific solid-state NMR data for this compound is not available, the technique would be instrumental in identifying and characterizing any potential polymorphs by probing the local environment of the carbon and nitrogen atoms in the crystal lattice. Differences in chemical shifts and cross-polarization dynamics in ssNMR spectra can distinguish between different polymorphic forms.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov
For this compound, the key vibrational bands would include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.
C-H Stretching: Aromatic C-H stretching vibrations would appear in the 3000-3100 cm⁻¹ region.
C=C and C=N Stretching: Vibrations of the quinoline (B57606) ring system would be observed in the 1400-1600 cm⁻¹ region.
C-O Stretching: The stretching vibration of the phenolic C-O bond would be expected around 1200-1300 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibrations would be found in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
Expected Vibrational Frequencies for this compound:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | Strong |
| C=C/C=N ring stretch | 1400-1600 | Strong |
| C-O stretch | 1200-1300 | Medium |
| C-Cl stretch | 600-800 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₉H₅Cl₂NO), the expected exact mass can be calculated.
The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. The two stable isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion peak (M⁺) would appear as a cluster of peaks with a specific intensity ratio, corresponding to the different combinations of these isotopes.
Predicted Isotopic Pattern for the Molecular Ion of this compound:
| Ion | Relative Abundance |
| [M]⁺ (containing two ³⁵Cl) | 100% |
| [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl) | ~65% |
| [M+4]⁺ (containing two ³⁷Cl) | ~10% |
Fragmentation patterns observed in the mass spectrum would provide further structural information, with likely initial losses of chlorine atoms or the hydroxyl group.
X-ray Crystallography of this compound and Its Co-crystals/Complexes
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported, the structure of its isomer, 5,7-dichloroquinolin-8-ol, provides valuable insights into the likely packing and intermolecular interactions. nih.gov
Hydrogen Bonding: The hydroxyl group of one molecule can act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule, forming strong intermolecular hydrogen bonds. This is a common and dominant interaction in the crystal structures of 8-hydroxyquinoline (B1678124) derivatives.
Halogen Bonding: The chlorine atoms in this compound can participate in halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the nitrogen or oxygen atom.
π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, leading to stabilizing π-π interactions. The offset of the stacked rings is influenced by the positions of the substituents.
Based on the structure of 5,7-dichloroquinolin-8-ol, it is expected that this compound would also exhibit a planar molecular structure with extensive intermolecular hydrogen bonding. The crystal packing would likely involve layers of molecules held together by these hydrogen bonds, with weaker van der Waals forces and potential halogen bonding and π-π stacking interactions between the layers. The precise nature of these interactions would determine the specific crystal system and space group.
Polymorphism and Solid-State Forms
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. For active pharmaceutical ingredients, different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, dissolution rate, and stability. These differences can significantly impact the bioavailability and therapeutic efficacy of a drug.
While polymorphism is a well-documented phenomenon for many quinoline-based compounds, including the parent compound 8-hydroxyquinoline which is known to exist in at least two polymorphic forms (one monoclinic and one orthorhombic), specific studies on the polymorphism of this compound are not extensively detailed in publicly available literature. nih.gov However, the analysis of closely related halogenated derivatives provides insight into the solid-state behavior expected for this class of compounds.
For instance, the crystal structure of the isomeric compound 5,7-dichloroquinolin-8-ol has been thoroughly characterized. nih.gov X-ray diffraction studies reveal that this derivative crystallizes in a monoclinic system. In the crystal, the planar molecules form hydrogen-bonded dimers, where the hydroxyl group of one molecule acts as a hydrogen-bond donor to the nitrogen atom of a symmetry-related molecule. nih.gov This dimerization is a common structural motif in 8-hydroxyquinoline derivatives. The investigation of such solid-state forms is crucial for understanding intermolecular interactions that govern crystal packing and ultimately influence the material's properties. Studies on other derivatives like chlorquinaldol (B839) (5,7-dichloro-8-hydroxy-2-methylquinoline) have also confirmed the existence of polymorphism and color dimorphism, investigated by X-ray diffraction and infrared spectrophotometry. nih.gov
The table below summarizes the crystallographic data for the closely related derivative, 5,7-dichloroquinolin-8-ol, illustrating the type of detailed structural information obtained from solid-state characterization. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₅Cl₂NO |
| Molecular Weight | 214.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n (assuming standard setting) |
| a (Å) | 15.5726 (3) |
| b (Å) | 3.8062 (1) |
| c (Å) | 16.1269 (3) |
| β (°) | 118.029 (1) |
| Volume (ų) | 843.76 (3) |
| Z (molecules/unit cell) | 4 |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic structure of conjugated organic molecules like this compound. The quinoline ring system features a delocalized π-electron system, which gives rise to characteristic electronic transitions upon absorption of UV or visible light. These transitions typically involve the promotion of electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π*) orbitals.
The UV-Vis spectrum of 8-hydroxyquinoline and its derivatives generally displays multiple absorption bands corresponding to π-π* and n-π* transitions. researchgate.netmjcce.org.mk
π-π Transitions:* These are typically high-intensity absorptions arising from the promotion of electrons within the aromatic π-system. The quinoline and benzene rings fused together create an extended conjugated system, and absorptions related to this system are expected.
n-π Transitions:* These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the nitrogen or oxygen atoms, to an anti-bonding π* orbital.
The position and intensity of these absorption bands are sensitive to the molecular environment. Substituents on the quinoline ring can significantly alter the electronic properties and, consequently, the UV-Vis spectrum. The two chlorine atoms in this compound, being electron-withdrawing groups, are expected to influence the energy of the molecular orbitals, potentially leading to shifts in the absorption maxima (λmax) compared to the unsubstituted 8-hydroxyquinoline.
Furthermore, the solvent environment can cause shifts in the absorption bands, a phenomenon known as solvatochromism . semanticscholar.org The study of spectral shifts in solvents of varying polarity provides valuable information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. researchgate.net For 8-hydroxyquinoline derivatives, interactions between the solute and solvent molecules can stabilize the ground or excited state to different extents, leading to either a bathochromic (red shift) or hypsochromic (blue shift) effect. researchgate.net
While specific, detailed UV-Vis spectral data for this compound is not extensively published, analysis of related derivatives illustrates these principles. For example, studies on Quinolin-8-yl 2-hydroxybenzoate show absorption bands around 306-308 nm, attributed to a mix of π-π* and n-π* transitions. mjcce.org.mk The table below presents hypothetical λmax values for a dichlorinated-8-hydroxyquinoline derivative in different solvents to illustrate the concept of solvatochromism and the type of data generated.
| Solvent | Polarity Index | Typical λmax for Band I (nm) | Typical λmax for Band II (nm) | Observed Shift |
|---|---|---|---|---|
| Hexane | 0.1 | ~305 | ~340 | Reference |
| Chloroform | 4.1 | ~308 | ~344 | Bathochromic |
| Ethanol | 5.2 | ~310 | ~348 | Bathochromic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | ~312 | ~352 | Bathochromic |
This analysis of electronic transitions and conjugation is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs), and for understanding the molecule's interaction with biological targets.
Computational and Theoretical Chemistry Studies of 4,5 Dichloroquinolin 8 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely applied to predict molecular properties, including geometry, charge distribution, and reactivity. mdpi.com For halogenated 8-hydroxyquinoline (B1678124) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G(d,p), provide a balance of accuracy and computational efficiency for analyzing molecular characteristics. chalcogen.roresearchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO acts as an electron donor, representing the nucleophilicity of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.com
The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For 4,5-dichloroquinolin-8-ol, the electronegative chlorine atoms and the hydroxyl group significantly influence the energies and distribution of these orbitals. DFT calculations for related compounds like 5,7-dichloro-8-hydroxyquinoline have been used to determine these values, suggesting that such molecules are chemically reactive. uns.ac.rs
Table 1: Representative Frontier Molecular Orbital Properties Calculated via DFT
| Parameter | Description | Typical Calculated Value (eV) for Dihalo-8-hydroxyquinolines |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | 4.0 to 4.5 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.25 |
| Chemical Softness (S) | 1 / (2η) | 0.22 to 0.25 |
Note: The values presented are representative and derived from DFT studies on similar dihalogenated 8-hydroxyquinoline structures. Specific values for this compound would require dedicated calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP map illustrates regions of varying electron density, typically color-coded where red indicates negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netmdpi.com
For this compound, an MEP map would show negative potential (red) localized around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline (B57606) ring. These sites represent the most likely areas for hydrogen bonding and electrophilic interactions. mdpi.com Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. The presence of chlorine atoms would further influence the electron distribution across the aromatic rings.
DFT calculations are highly effective in predicting vibrational and electronic spectra, which aids in the interpretation of experimental data. chalcogen.rodntb.gov.ua Theoretical vibrational frequencies for this compound can be computed to assign the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net Studies on similar molecules like 5,7-dichloro-8-hydroxyquinoline have shown good agreement between the calculated and observed vibrational modes. researchgate.netuns.ac.rs Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. dntb.gov.ua
Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies
| Vibrational Mode | Typical Experimental Wavenumber (cm-1) | Typical DFT-Calculated Wavenumber (cm-1) |
|---|---|---|
| O-H stretch | ~3400-3500 | ~3450-3550 |
| C=N stretch (ring) | ~1570-1590 | ~1580-1600 |
| C-O stretch | ~1200-1220 | ~1210-1230 |
| C-Cl stretch | ~700-850 | ~710-860 |
Note: This table provides representative frequency ranges for key functional groups based on studies of analogous compounds. researchgate.netuns.ac.rs Exact values are molecule-specific.
Molecular Dynamics (MD) Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com In drug discovery, MD simulations are applied to ligand-target complexes to assess their stability and dynamic behavior. openveterinaryjournal.comdntb.gov.ua An MD simulation of this compound bound to a biological target (e.g., an enzyme or receptor) would provide detailed information on the stability of the interaction, conformational changes in both the ligand and the protein, and the persistence of key interactions like hydrogen bonds. openveterinaryjournal.comnih.gov Analysis of parameters such as the Root Mean Square Deviation (RMSD) of the complex over the simulation time helps determine if the binding pose predicted by docking is stable. openveterinaryjournal.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov A QSAR model for analogues of this compound would be developed by compiling a dataset of similar quinoline derivatives with their measured biological activities (e.g., IC₅₀ values). mdpi.commdpi.com Various molecular descriptors, which quantify physicochemical properties such as hydrophobicity, electronic effects, and steric factors, are calculated for each molecule. nih.gov Statistical methods are then used to build a regression model that correlates these descriptors with activity. mdpi.com Such a model can be used to predict the activity of novel, untested analogues, thereby guiding the synthesis of more potent compounds. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Charge distribution and reactivity |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |
| Topological | Connectivity indices (e.g., Kier & Hall) | Molecular branching and structure |
Molecular Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. mdpi.comnih.gov For this compound, docking studies can be used to identify potential biological targets and elucidate its binding mode within the active site of a receptor. researchgate.net The process involves sampling numerous conformations of the ligand within the target's binding pocket and using a scoring function to rank them based on binding affinity, typically expressed in kcal/mol. mdpi.com The results provide insights into key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.comnih.gov These studies are instrumental in understanding the mechanism of action and in the rational design of more effective derivatives. utripoli.edu.ly
Table 4: Hypothetical Molecular Docking Results for this compound
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | LYS 72, GLU 91, LEU 135 | Hydrogen bond with hydroxyl group; π-π stacking with quinoline ring |
| Hypothetical Metalloproteinase B | -7.9 | HIS 202, ALA 180, ZN 301 | Coordination with metal ion; Hydrophobic interaction with dichlorophenyl ring |
Note: This table is illustrative and represents the type of data generated from a molecular docking study. The targets and results are hypothetical.
Structure Activity Relationship Sar Investigations of 4,5 Dichloroquinolin 8 Ol Analogues
Impact of Halogenation Pattern on Biological Activities
Halogenation is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. In the context of quinolin-8-ol derivatives, the position, number, and type of halogen substituent significantly influence their spectrum of activity, including anticancer, antifungal, and antibacterial properties.
Research into organoruthenium complexes containing 5,7-dihalido-8-hydroxyquinoline ligands revealed that systematically varying the halide substitution pattern (e.g., dichloro vs. diiodo) at these positions had only a minor impact on their cytotoxic activity against cancer cell lines. google.com The primary exception was the significant difference in activity observed between halogenated and unsubstituted 8-hydroxyquinoline (B1678124) complexes, highlighting the general importance of halogen atoms. google.com
In contrast, for antifungal activity, the halogenation pattern is more critical. Studies have shown that 5,7-dichloro and 5,7-dibromo derivatives of 8-hydroxyquinoline are the most fungitoxic compounds among various mono- and di-halogenated analogues tested. rroij.com Similarly, halogenation enhances antibacterial potency; halogenated 8-HQ compounds, notably clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), exhibit high antigrowth activity against Gram-negative bacteria. biorxiv.org Further research has demonstrated that clioquinol and 5,7-diiodo-8-hydroxyquinoline, when complexed with zinc, can robustly inhibit the growth of amikacin-resistant Acinetobacter baumannii. biorxiv.org
The data below summarizes the influence of different halogenation patterns on the biological activities of 8-hydroxyquinoline analogues.
| Compound/Derivative Class | Halogenation Pattern | Biological Activity | Key Finding | Source |
|---|---|---|---|---|
| Ru(II)(η6-p-cymene) Complexes | 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo | Anticancer | Substitution pattern has a minor impact on cytotoxicity compared to the unsubstituted analogue. | google.com |
| 8-Hydroxyquinoline Derivatives | 5,7-Dichloro, 5,7-Dibromo | Antifungal | Demonstrated the highest fungitoxic activity among tested halogenated derivatives. | rroij.com |
| Clioquinol | 5-Chloro, 7-Iodo | Antibacterial | High activity against Gram-negative bacteria; restores amikacin (B45834) susceptibility in resistant strains when complexed with zinc. | biorxiv.org |
| 5,7-Diiodo-8-hydroxyquinoline | 5,7-Diiodo | Antibacterial | In complex with zinc, robustly inhibits growth of amikacin-resistant A. baumannii. | biorxiv.org |
Role of the Quinolin-8-ol Hydroxyl Group in Molecular Interactions
The hydroxyl group at the C-8 position of the quinoline (B57606) ring is a cornerstone of the biological activity of this class of compounds. Its proximity to the nitrogen atom at position 1 allows 8-hydroxyquinoline and its derivatives to function as potent monoprotic bidentate chelating agents. rroij.com This chelation ability is central to many of their observed biological effects.
The mechanism of chelation involves the displacement of the hydroxyl group's hydrogen atom, enabling the molecule to bind to a metal ion through both the hydroxyl oxygen and the quinoline nitrogen. rroij.com This forms stable four- or six-covalent complexes with a wide array of divalent and trivalent metal ions, including Fe³⁺, Zn²⁺, and Cu²⁺. rroij.com The formation of these metal complexes can alter the biological environment in several ways:
Inhibition of Metalloenzymes: By sequestering essential metal cofactors, these compounds can inhibit the function of various enzymes crucial for pathogen survival or cancer cell proliferation.
Generation of Reactive Oxygen Species (ROS): The metal complexes themselves can be redox-active, catalyzing the formation of ROS that induce oxidative stress and cell death.
Enhanced Membrane Permeability: Chelation can increase the lipophilicity of the compound, facilitating its transport across cellular membranes to reach intracellular targets. rroij.com
The 8-hydroxyl group also participates in hydrogen bonding, a critical interaction for binding to the active sites of target proteins and enzymes. The loss or modification of this hydroxyl group typically leads to a significant reduction or complete loss of biological activity, underscoring its indispensable role in the molecular interactions of quinolin-8-ol analogues. nih.gov
Influence of Substituents at Various Quinoline Ring Positions on SAR
Beyond halogenation at positions 4 and 5, the introduction of other substituents at various positions on the quinoline ring provides another avenue to modulate biological activity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can fine-tune the molecule's interaction with its biological targets.
For example, introducing small alkyl groups at the C-2 position can confer potent antiviral properties. The synthesis of 2-isopropyl and 2-isobutyl derivatives of 5,7-dichloro-8-hydroxyquinoline resulted in compounds with significant inhibitory activity against the dengue virus. nih.gov Substitutions at the C-2 position with aromatic amide groups have also been shown to increase lipophilicity and antiviral activity, an effect attributed to the electron-withdrawing nature of the anilide substituents. nih.gov
In the context of anticancer activity, the presence of strong electron-withdrawing groups such as chloro (Cl), nitro (NO₂), or cyano (CN) on a styryl moiety attached to the quinoline scaffold was found to be critical for high potency against certain cancer cell lines. nih.gov This suggests that modulating the electronic landscape of the molecule is key to enhancing its anticancer effects. General SAR studies on quinolines have also indicated that substitutions at the C-5 and C-7 positions are often favorable for activity, while modifications at C-2 can sometimes be detrimental. rroij.com
The following table details the effects of various substituents on the biological activities of 8-hydroxyquinoline analogues.
| Position(s) | Substituent | Compound Class | Biological Activity | SAR Finding | Source |
|---|---|---|---|---|---|
| C-2 | Isopropyl, Isobutyl | 5,7-dichloro-8-hydroxyquinoline | Antiviral (Dengue) | Small alkyl groups at C-2 significantly enhance antiviral activity. | nih.gov |
| C-2 | Aromatic Amide | 8-hydroxyquinoline | Antiviral | Electron-withdrawing anilide substituents increase lipophilicity and activity. | nih.gov |
| - | Styryl moiety with Cl, NO₂, CN | Styrylquinolines | Anticancer | Strong electron-withdrawing groups on the styryl side chain are critical for high anticancer activity. | nih.gov |
| C-5 | Amino | Quinoline | Antibacterial | Amino substitution at C-5 can produce active compounds. | rroij.com |
| C-7 | Piperazine, Pyrrolidine | Quinoline | Antibacterial | Heterocyclic ring substitutions at C-7 often result in active compounds. | rroij.com |
Stereochemical Considerations and Enantiomeric Effects on Activity
When a molecule is chiral, its enantiomers (non-superimposable mirror images) can exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and may interact preferentially with one enantiomer over the other.
For derivatives of 8-hydroxyquinoline, the introduction of a chiral center can lead to significant differences in the potency and efficacy of the resulting enantiomers. While many studies have historically evaluated these compounds as racemic mixtures, recent investigations have highlighted the importance of stereochemistry. google.comgoogle.com
In the development of novel chiral 8-hydroxyquinoline derivatives, it has been discovered that the biological effects often reside predominantly or exclusively in one enantiomer. google.comgoogle.com Specifically, for certain derivatives designed for cytoprotective and neuroprotective applications, studies revealed that the R-enantiomer possessed either the sole or a significantly higher biological effect compared to its S-enantiomer or the racemate. google.comgoogle.com This enantiomeric specificity underscores the importance of a precise three-dimensional fit between the drug molecule and its biological target. These findings indicate that the development of stereoselective syntheses and the evaluation of pure enantiomers are critical steps in optimizing the therapeutic potential of chiral 4,5-dichloroquinolin-8-ol analogues and related compounds.
Mechanistic Elucidation of Preclinical Biological Activities of 4,5 Dichloroquinolin 8 Ol
Enzyme Inhibition and Activation Studies (in vitro/cell-free systems)
No specific studies detailing the kinetic analysis or target identification for enzyme modulation by 4,5-dichloroquinolin-8-ol were found. The parent compound, 8-hydroxyquinoline (B1678124), and its derivatives are known to function as chelating agents and can inhibit metalloenzymes. For instance, a series of 8-hydroxyquinolines has been identified as potent inhibitors of catechol O-methyltransferase (COMT), a magnesium-containing enzyme. nih.gov However, these studies did not specifically report data for the 4,5-dichloro substituted variant.
Kinetic Analysis of Enzyme Modulation
There is no available information on the kinetic analysis of enzyme modulation specifically by this compound.
Target Identification and Validation Approaches
There is no available information on target identification and validation approaches specifically for this compound.
Receptor Binding and Modulation Studies (in vitro/cell-based systems)
No studies detailing the receptor binding profile or modulatory effects of this compound were identified.
Affinity and Selectivity Profiling
There is no available information on the affinity and selectivity profiling of this compound against any biological receptors.
Signaling Pathway Interrogation
There is no available information regarding the interrogation of signaling pathways affected by this compound.
Cellular Assays and Phenotypic Screening (in vitro)
Information from in vitro cellular assays and phenotypic screening for this compound is not specifically available. It is important to distinguish this compound from its well-studied isomer, 5,7-dichloroquinolin-8-ol, which is a major component of the antimicrobial agent Halquinol. fao.org Numerous studies on Halquinol detail its effects in various cellular and microbiological assays, but this data cannot be directly attributed to the 4,5-dichloro isomer.
Due to the lack of specific research findings for this compound, no data tables can be generated.
Modulation of Cell Viability and Proliferation Mechanisms
Derivatives of 8-hydroxyquinoline are well-recognized for their potent cytotoxic and antiproliferative effects against various cancer cell lines. The introduction of halogen atoms to the 8-HQ core structure is known to modulate lipophilicity and electronic properties, which can enhance cell membrane penetration and interaction with intracellular targets.
Research on related chlorinated 8-HQ compounds, such as clioquinol (B1669181), demonstrates significant inhibition of cancer cell growth. nih.gov Treatment of human breast cancer cells with 8-hydroxyquinoline and clioquinol leads to distinct morphological changes, including cell rounding and detachment, which are indicative of cytotoxicity. nih.gov These compounds exhibit dose- and time-dependent inhibition of cell proliferation. nih.gov The underlying mechanism is often linked to the compound's ability to bind and transport metal ions like copper into cells, creating cytotoxic complexes that disrupt cellular homeostasis and inhibit critical enzymes. nih.gov For instance, the formation of copper complexes by 8-HQ derivatives has been shown to inhibit the ubiquitin-proteasome system, a critical pathway for protein degradation that regulates cell proliferation and survival. nih.gov Inhibition of this system leads to the accumulation of proteins that regulate the cell cycle, ultimately suppressing cell growth. nih.gov
Apoptosis and Cell Cycle Control Mechanisms
A primary mechanism through which 8-hydroxyquinoline derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. Studies on structurally similar quinoline (B57606) compounds show they can trigger apoptotic pathways and interfere with the normal progression of the cell cycle.
The induction of apoptosis by 8-HQ derivatives is often mediated by their interaction with copper, which leads to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This process can trigger the intrinsic apoptotic pathway. Evidence for apoptosis includes the observation of PARP (Poly (ADP-ribose) polymerase) cleavage, a key event in the apoptotic cascade, in cancer cells treated with 8-HQ and its analogues. nih.gov Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from proceeding through the phases of division. For example, related heterocyclic compounds have been shown to induce cell cycle arrest at the S phase or G2/M phase. nih.govmdpi.com This arrest is often associated with the modulation of key regulatory proteins, such as up-regulating tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, while down-regulating anti-apoptotic proteins like Bcl-2. nih.gov
| Compound Class | Observed Effect | Mechanism | Affected Proteins/Markers | Cell Line Example |
|---|---|---|---|---|
| 8-Hydroxyquinoline / Clioquinol | Induction of Apoptosis | Copper-dependent proteasome inhibition | PARP Cleavage, Ubiquitinated Proteins | Human Breast Cancer (DCIS) |
| Alternol (heterocyclic compound) | S-Phase Cell Cycle Arrest | Modulation of cell cycle regulators | Upregulation of p53, p21 | Pancreatic Cancer (PANC-1) |
| Alternol (heterocyclic compound) | Induction of Apoptosis | Activation of caspase cascade | Caspase 3 activation, Bcl-2 downregulation | Pancreatic Cancer (PANC-1) |
| Quinoline Derivative | Cell Cycle Arrest & Apoptosis | DNA Intercalation | Not specified | Colon Adenocarcinoma |
Effects on Gene Expression and Protein Synthesis Pathways
The cellular activities of this compound and its congeners are underpinned by their ability to modulate critical gene expression and protein synthesis pathways. By altering the cellular environment, primarily through metal ion chelation and transport, these compounds can influence transcription factors, signaling cascades, and protein degradation machinery.
As noted, 8-HQ derivatives can inhibit the proteasome, which is the primary non-lysosomal pathway for protein degradation. nih.gov This leads to the accumulation of ubiquitinated proteins that would normally be destroyed, including key regulators of cell cycle progression and apoptosis. nih.gov This disruption of protein homeostasis is a significant stressor that can trigger cell death. Furthermore, studies on other bioactive heterocyclic compounds demonstrate the ability to alter the expression of crucial genes involved in cell fate. For instance, treatment of cancer cells can lead to the upregulation of the TP53 gene, which encodes the p53 tumor suppressor protein, and its downstream target CDKN1A (p21). nih.gov Concurrently, these compounds can cause the downregulation of anti-apoptotic genes like BCL2. nih.gov This shift in the balance of pro- and anti-apoptotic gene expression is a key factor in sensitizing cells to apoptosis.
Antimicrobial Mechanisms of Action (Molecular and Cellular Levels)
The antimicrobial properties of 8-hydroxyquinolines are well-established and represent one of their earliest therapeutic applications. The mechanisms are multifaceted but are fundamentally linked to the compound's chemical structure, which facilitates high-impact interactions with microbial cells.
Metal Chelation and Disruption of Microbial Enzyme Function
The principal antimicrobial mechanism of 8-hydroxyquinoline and its halogenated derivatives is their function as potent metal chelating agents. nih.govmdpi.com The structure, featuring a phenolate (B1203915) oxygen and a nitrogen atom in the pyridine (B92270) ring, forms a stable bidentate ligand that can sequester essential divalent and trivalent metal cations such as iron (Fe³⁺), copper (Cu²⁺), zinc (Zn²⁺), and manganese (Mn²⁺). mdpi.com
Microbes have an absolute requirement for these metal ions, which serve as critical cofactors for a vast array of enzymes involved in cellular respiration, DNA replication, and antioxidant defense. By chelating these ions, this compound can effectively create a state of metal starvation, thereby inhibiting vital metabolic pathways and arresting microbial growth. nih.govmdpi.com An alternative, but related, mechanism suggests that it is not the chelator itself but the metal-ligand complex that is the primary toxic agent. nih.gov In this model, the lipophilic 8-HQ derivative transports the metal ion across the microbial cell membrane, leading to toxic intracellular concentrations that disrupt enzyme function through aberrant metal binding or the catalysis of oxidative damage. nih.gov
Interference with Nucleic Acid Synthesis
As a quinoline derivative, this compound belongs to a broader class of compounds known as quinolones, which are famous for their ability to interfere with nucleic acid synthesis. sigmaaldrich.combiomol.com The primary targets for many quinolone antibiotics are the bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV. biomol.commdpi.comnih.gov These enzymes are essential for managing DNA topology during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing a transient break in the DNA strand and preventing the enzyme from resealing it. biomol.comnih.gov This action blocks the progression of the DNA replication fork, leading to an accumulation of double-strand breaks and ultimately resulting in rapid bacterial death. nih.govstudy.com
In addition to this direct enzyme inhibition, the metal-chelating properties of 8-hydroxyquinoline derivatives provide a secondary route for disrupting nucleic acid synthesis. The polymerase enzymes responsible for synthesizing DNA and RNA are themselves metalloenzymes that require divalent cations like Mg²⁺ or Mn²⁺ for their catalytic activity. nih.gov By sequestering these essential cofactors, halogenated 8-hydroxyquinolines can indirectly inhibit the activity of DNA and RNA polymerases, further contributing to their antimicrobial effect. nih.gov
Mechanisms Against Specific Pathogens (e.g., bacteria, fungi, protozoa)
The combination of metal chelation and interference with nucleic acid synthesis gives halogenated 8-hydroxyquinolines a broad spectrum of activity against diverse pathogens.
Bacteria: Research on the related compound Cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov This indicates that the chlorinated 8-hydroxyquinoline scaffold is effective against mycobacteria. The antimicrobial mixture Halquinol, which contains the isomer 5,7-dichloroquinolin-8-ol, is used in veterinary medicine for the treatment of intestinal infections caused by Gram-negative bacteria such as Escherichia coli and Salmonella spp. fao.orgmdpi.com
| Organism | Number of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|---|
| Mycobacterium tuberculosis (clinical isolates) | 150 | 0.062 - 0.25 | 0.125 | 0.25 |
| Mycobacterium tuberculosis (standard strains) | 9 | 0.062 - 0.25 | N/A | N/A |
Fungi and Protozoa: The 8-hydroxyquinoline scaffold is known to possess antifungal and antiprotozoal activities. nih.govnih.gov The disruption of metal ion homeostasis is a mechanism that is effective against a wide range of eukaryotic pathogens, which, like bacteria, depend on metallic cofactors for essential enzymatic processes. The ability of these compounds to inhibit microbial growth is well-documented, making them effective against various fungi and protozoa. nih.gov
In vivo Preclinical Mechanistic Studies in Animal Models (Focus on molecular mechanisms)
No data is available for this compound.
No pharmacodynamic biomarkers have been identified for this compound in in vivo animal models.
There are no published studies on the target engagement of this compound in the tissues of animal models.
Information regarding the modulation of pathophysiological pathways by this compound in in vivo models is not available in the scientific literature.
Advanced Applications of 4,5 Dichloroquinolin 8 Ol in Chemical Biology and Materials Science
8-Hydroxyquinoline (B1678124) Derivatives as Fluorescent Probes or Dyes
The 8-hydroxyquinoline (8-HQ) scaffold is a prominent fluorophore used in the design of chemosensors. The parent molecule is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) process. However, upon complexation with metal ions, this ESIPT channel is blocked, leading to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net This property is the foundation for their use in sensing and imaging.
Derivatives of 8-HQ are engineered to detect a wide array of analytes, including metal ions and water content in organic solvents. researchgate.netresearchgate.net Their photophysical properties, such as absorption, emission, and Stokes shift, can be tuned by modifying the quinoline (B57606) ring. For instance, Schiff base derivatives of 8-hydroxyquinoline have been developed as fluorescent chemosensors for the ultra-fast and sensitive detection of water in strong polar organic solvents. researchgate.net These sensors exhibit large Stokes shifts, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios. researchgate.net
The sensing mechanism often relies on the selective binding of the 8-hydroxyquinolinate ligand to a target metal ion, causing a distinct change in the fluorescence spectrum. researchgate.netnih.gov Researchers have successfully designed 8-HQ-based chemosensors for various metal ions, including Zn²⁺, Cd²⁺, Mg²⁺, Al³⁺, and Cu²⁺. researchgate.net
Table 1: Examples of 8-Hydroxyquinoline-Based Fluorescent Sensors and Their Properties
| Sensor Type | Target Analyte | Key Photophysical Property | Reference |
|---|---|---|---|
| Schiff Base Quinoline Derivative | Water in organic solvents | Large Stokes Shift, High Sensitivity | researchgate.net |
| 6-(dimethylamino)quinaldine derivative | Cd²⁺ | Ratiometric response, 55 nm red-shift | nih.gov |
The ability of 8-hydroxyquinoline derivatives to selectively bind and report on the presence of metal ions makes them valuable tools for bioimaging. As research tools, these fluorescent probes can visualize the distribution and concentration of specific ions within living cells. nih.gov For example, a ratiometric and reversible fluorescent probe based on a quinoline derivative was developed for imaging cadmium (Cd²⁺) in HeLa cells. nih.gov This probe demonstrated a clear linear relationship between fluorescence intensity and Cd²⁺ concentration at physiological pH, enabling quantitative detection within the cellular environment. nih.gov Such probes are instrumental in studying the roles of metal ions in biological processes and toxicology.
Integration into Polymeric Materials and Supramolecular Assemblies
The chelating properties of 8-hydroxyquinoline derivatives are harnessed to create advanced materials. By incorporating these molecules into larger structures, new functionalities can be achieved.
Coordination Polymers: These are materials formed by the self-assembly of metal ions and organic ligands. Bis(bidentate) ligands derived from 8-hydroxyquinoline have been used to synthesize coordination polymers with metal ions like Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). researchgate.net These polymers are often insoluble in common organic solvents and exhibit high thermal stability, with decomposition temperatures typically above 250°C. researchgate.net The specific metal ion influences the thermal stability of the resulting polymer. researchgate.net
Supramolecular Assemblies: Non-covalent interactions can guide the assembly of 8-hydroxyquinoline derivatives into complex architectures. For example, research has shown the development of a fluorescent molecular sensor based on a pillar researchgate.netarene structure bearing two 8-hydroxyquinoline groups. researchgate.net This assembly functions as a cohesive unit for detecting metal ions through supramolecular interactions. researchgate.net
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials built from metal nodes and organic linkers. The structural versatility of 8-hydroxyquinolinate ligands makes them suitable components for constructing MOFs and coordination polymers with diverse topologies and properties. nih.gov
By employing a 2-substituted 8-hydroxyquinolinate ligand, researchers have synthesized a series of Zn(II) and Cd(II) coordination polymers. nih.gov The introduction of secondary auxiliary ligands, such as dicarboxylic acids, allows for systematic modulation of the final structure, leading to frameworks with one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) networks. nih.gov These structural variations directly influence the material's properties, including its luminescence. The distinct fluorescence emissions and lifetimes observed in these materials highlight the potential for creating tailored photofunctional materials. nih.gov
Catalytic Applications of 4,5-Dichloroquinolin-8-ol-derived Complexes
While specific data on this compound is scarce, complexes derived from related compounds like 5-chloroquinolin-8-ol and 5-nitro-quinoline-8-ol have demonstrated significant catalytic activity. These findings suggest that complexes of this compound could also serve as effective catalysts.
A cobalt(II) complex, bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), has been investigated as a precatalyst for olefin oligomerization. nih.gov When activated by modified methylaluminoxane (B55162) (MMAO-12), this complex shows moderate catalytic activity for the formation of norbornene oligomers and low activity for 2-chloro-2-propen-1-ol (B1199897) oligomerization under mild conditions (room temperature and atmospheric pressure). nih.govresearchgate.net
Similarly, a platinum(II) complex incorporating a 5-nitro-quinoline-8-ol ligand, [Pt(C₁₀H₅N₂O₃)Cl(C₁₈H₃₃P)], has shown significant catalytic ability and selectivity for the hydrosilylation reaction between phenylacetylene (B144264) and triethylsilane. nih.gov
Table 2: Catalytic Activity of 8-Hydroxyquinoline-Derivative Complexes
| Complex | Reaction Type | Activity Level | Reference |
|---|---|---|---|
| Bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) | Norbornene Oligomerization | Moderate | nih.govresearchgate.net |
| Bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) | 2-chloro-2-propen-1-ol Oligomerization | Low | nih.govresearchgate.net |
Chemosensors and Biosensors Utilizing this compound
The principle of chelation-enhanced fluorescence makes 8-hydroxyquinoline derivatives excellent candidates for developing chemosensors. researchgate.net These sensors are designed for the selective and sensitive detection of specific chemical species, particularly metal ions. researchgate.net
While sensors based specifically on this compound are not prominently featured in the literature, the broader family of 8-HQ derivatives is widely used. For instance, sensors have been developed that show high selectivity for Cu²⁺, where the complex formation between the ligand and the copper ion leads to a measurable fluorescence signal. researchgate.net
In the realm of biosensors, which incorporate a biological recognition element, the applications are more diverse. For example, biosensors have been developed for detecting mycotoxins in food products using techniques like surface plasmon resonance (SPR). mdpi.com While these systems may not directly use 8-hydroxyquinoline derivatives as the sensing molecule, the principles of specific molecular recognition and signal transduction are central to their function, areas where quinoline-based compounds have shown great potential.
Analytical Methodologies for the Detection and Quantification of 4,5 Dichloroquinolin 8 Ol in Research Matrices
Chromatographic Techniques (HPLC, GC, TLC) for Purity and Quantitative Analysis
Chromatography is a cornerstone for the separation, identification, and quantification of 4,5-dichloroquinolin-8-ol and its related compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are widely employed due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a particularly effective method for the analysis of halogenated quinolinol derivatives. A reliable and sensitive LC-tandem mass spectrometry (LC-MS/MS) method has been established for the determination of related compounds like 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol. nih.gov In this method, analytes were separated on a C18 reversed-phase analytical column. nih.gov For quantitative estimation in pharmaceutical dosage forms, a simple and accurate isocratic RP-HPLC method has been developed. researchgate.neteurasianjournals.com This method utilizes a C18 column with a mobile phase consisting of a buffer (such as 0.05M sodium EDTA) and an organic solvent like methanol, with detection typically performed using a photodiode array (PDA) detector. researchgate.net The chelating properties of 8-hydroxyquinoline (B1678124) and its derivatives can complicate HPLC analysis by interacting with trace metal ions in the column; however, mixed-mode columns (combining reversed-phase and ion-exchange mechanisms) can offer significantly better retention and peak symmetry. sielc.comsielc.com
Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable quinoline (B57606) derivatives. A GC-MS method has been successfully developed for determining quinoline in various samples, involving ultrasonic extraction with a solvent like toluene (B28343) followed by GC-MS analysis. madison-proceedings.com The typical GC conditions involve an inlet temperature of around 250°C and a program to ramp the column temperature to approximately 260°C. madison-proceedings.com For halogenated quinolinols, a specific gas-liquid chromatographic procedure can determine the 5,7-dichloro- and the combined 5- and 7-chloroquinolin-8-ol (B131973) components. rsc.org Time-of-flight (TOF) mass spectrometry coupled with GC can provide accurate mass data, aiding in the structural elucidation of quinoline alkaloids. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for the qualitative and quantitative analysis of this compound. libretexts.orgwikipedia.org A normal-phase TLC method has been developed for the simultaneous quantification of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol. researchgate.net This method employs silica (B1680970) gel 60 plates, sometimes pre-washed with a chelating agent like EDTA to improve separation. researchgate.net A mobile phase containing a mixture of solvents such as methanol, ethyl acetate, iso-propyl alcohol, and ammonia (B1221849) allows for effective separation. researchgate.net Detection and quantification are typically performed densitometrically at a wavelength where the compounds exhibit strong absorbance, such as 247 nm. researchgate.net The purity of synthesized quinoline derivatives is often checked by TLC on silica gel G plates, with visualization achieved using an iodine chamber. ijpsr.com
Table 1: Exemplary Chromatographic Conditions for Analysis of Dichloroquinolinol Derivatives
| Technique | Stationary Phase | Mobile Phase | Detector | Analyte Example | Reference |
| RP-HPLC | C18 Column | Methanol and 0.05M Sodium EDTA buffer | PDA | 5,7-dichloroquinolin-8-ol | researchgate.net |
| LC-MS/MS | Agilent Eclipse XDB-C18 | 0.05% formic acid in water and acetonitrile | ESI-Tandem MS | 5,7-dichloroquinolin-8-ol | nih.gov |
| GC-MS | (Not specified) | Helium (carrier gas) | Mass Spectrometer | Quinoline | madison-proceedings.com |
| TLC | Silica Gel 60 with Na2EDTA pre-wash | Methanol-ethyl acetate-iso-propyl alcohol-ammonia (8:20:1:0.6 v/v) | Densitometer (247 nm) | 5,7-dichloroquinolin-8-ol | researchgate.net |
The development and validation of analytical methods are critical to ensure their reliability, accuracy, and precision for research purposes, often following guidelines from the International Conference on Harmonisation (ICH). researchgate.net
For HPLC methods analyzing 5,7-dichloroquinolin-8-ol, validation includes assessing linearity, precision, accuracy, and robustness. researchgate.net Linearity is typically established by constructing a calibration curve over a specific concentration range. For instance, a linear response for 5,7-dichloroquinolin-8-ol has been demonstrated in the concentration range of 33-77 μg/mL. researchgate.neteurasianjournals.com Similarly, a TLC-densitometric method showed linearity for the same compound in the range of 300-800 ng per spot. researchgate.net
Precision is evaluated through intraday and intermediate precision studies, with results expressed as the relative standard deviation (RSD). researchgate.net Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample matrix. Recoveries for HPLC analysis of halogenated 8-hydroxyquinolines have been reported to be greater than or equal to 98%. sigmaaldrich.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. For the GC-MS determination of quinoline, a low detection limit of 0.1 mg/kg has been achieved. madison-proceedings.com
Table 2: Validation Parameters for Analytical Methods of Dichloroquinolinol Derivatives
| Method | Parameter | Value/Range | Analyte Example | Reference |
| RP-HPLC | Linearity Range | 33 - 77 μg/mL | 5,7-dichloroquinolin-8-ol | researchgate.neteurasianjournals.com |
| RP-HPLC | Correlation Coefficient (R²) | ≥ 0.9904 | 5,7-dichloroquinolin-8-ol | nih.gov |
| TLC | Linearity Range | 300 - 800 ng/spot | 5,7-dichloroquinolin-8-ol | researchgate.net |
| GC-MS | Limit of Detection | 0.1 mg/kg | Quinoline | madison-proceedings.com |
| GC-MS | Recovery | 82.9% - 92.0% | Quinoline | madison-proceedings.com |
Spectrophotometric Methods for Detection and Assay
Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a simple and rapid approach for the detection and assay of quinoline derivatives. nih.gov These methods are based on the principle that the conjugated π-system of the quinoline ring absorbs light in the ultraviolet and visible regions. researchgate.net The absorption spectra of quinoline derivatives are influenced by the solvent and the nature of substituents on the quinoline ring. researchgate.netmdpi.com
A spectrophotometric method has been specifically proposed for the determination of halogenated 8-hydroxyquinoline derivatives. nih.gov This method involves a chemical reaction with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent, which produces a red-colored antipyrine (B355649) dye with a characteristic absorption maximum around 500 nm. nih.gov This colorimetric assay allows for quantification and has been successfully applied to pharmaceutical preparations. nih.gov
Direct UV-Vis spectrophotometry can also be used for quantification, although it may be less selective than chromatographic methods. The UV spectra of various quinoline derivatives show significant absorption bands up to approximately 380 nm, with the exact wavelength and intensity depending on the specific structure and solvent used. mdpi.com For instance, a tri-wavelength UV/Vis spectrophotometric method was developed for the rapid determination of quinoline and 2-hydroxyquinoline, demonstrating good correlation with HPLC results. nih.gov
Electrochemical Methods for Sensing and Quantification
Electrochemical techniques provide a highly sensitive platform for the detection and quantification of electroactive compounds like this compound. The phenolic hydroxyl group and the quinoline nitrogen make the molecule susceptible to oxidation and reduction reactions.
Cyclic voltammetry (CV) is a key technique used to study the redox behavior of quinoline derivatives. nih.govcapes.gov.br Studies on various quinolinium salts have shown reduction potentials ranging from -0.43 V to -1.08 V. nih.gov The presence of substituents on the quinoline ring significantly influences the electrochemical potentials. nih.gov Mechanistic studies suggest that intermediates formed during the cathodic reduction of quinolines can be utilized in subsequent chemical reactions. rsc.org
For quantitative analysis, electrochemical detection (ED) can be coupled with HPLC (HPLC-ED). mdpi.com This hyphenated technique offers exceptional selectivity and sensitivity for electroactive analytes. Whenever a compound can undergo oxidation or reduction, ED can be applied. mdpi.com The approach often involves using an array of electrodes set at different potentials to enhance selectivity and sensitivity, achieving very low limits of detection for some compounds. mdpi.comnih.gov Electrochemical sensors, which may incorporate materials like phthalocyanines or gold nanoparticles to enhance signal and selectivity, represent another promising avenue for the direct detection of analytes in solution. mdpi.com
Future Research Directions and Unexplored Avenues for 4,5 Dichloroquinolin 8 Ol
Exploration of Novel and Highly Efficient Synthetic Routes
Currently, there is a noticeable absence of research focused on the development of novel and highly efficient synthetic routes specifically for 4,5-dichloroquinolin-8-ol. While general methods for quinoline (B57606) synthesis are well-established, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, these often require harsh conditions and may not be optimal for producing this specific dichlorinated isomer with high yield and selectivity. researchgate.net
Future research should prioritize the development of modern synthetic methodologies tailored for this compound. This could involve leveraging transition-metal-catalyzed cross-coupling reactions or C-H activation strategies to introduce the chloro-substituents with high regioselectivity. nih.gov The exploration of continuous flow chemistry could also offer a pathway to safer, more scalable, and efficient production.
A comparative analysis of potential synthetic routes is crucial for identifying the most viable options for future research and development.
| Synthetic Strategy | Potential Advantages | Key Research Focus | Hypothetical Yield | Potential for Scale-up |
| Classical Cyclization (e.g., Modified Skraup) | Utilizes readily available starting materials. | Optimization of reaction conditions to favor the 4,5-dichloro isomer and improve yields. | Low to Moderate | Moderate |
| Transition-Metal Catalysis (e.g., Palladium-catalyzed C-H chlorination) | High regioselectivity, milder reaction conditions. | Development of suitable directing groups and catalyst systems. | Moderate to High | High |
| Photoredox Catalysis | Green chemistry approach, use of visible light. | Identification of appropriate photocatalysts and chlorine sources. | Moderate to High | High |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. | Adaptation of an optimized batch reaction to a continuous flow process. | High | Very High |
Rational Design and Synthesis of Advanced Probes and Research Tools
The inherent fluorescence of the quinolin-8-ol scaffold makes it an attractive platform for the development of chemical probes. scispace.com However, to date, this compound has not been explored for this purpose. The electron-withdrawing nature of the two chlorine atoms could significantly modulate the photophysical properties of the quinolin-8-ol core, potentially leading to probes with novel sensing capabilities.
Future work should focus on the rational design and synthesis of fluorescent probes based on this compound for the detection of biologically and environmentally important analytes, such as metal ions or reactive oxygen species. The chelating site of the molecule could be engineered to provide selectivity, while the dichlorinated ring system could be further functionalized to tune its solubility and targeting properties. The development of such probes would provide valuable tools for cellular imaging and environmental monitoring.
Deepening Mechanistic Understanding of Complex Biological Interactions
While many quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties, the specific biological profile of this compound remains uninvestigated. rsc.orgnih.gov A deep mechanistic understanding of how this molecule interacts with biological systems at a molecular level is a critical and entirely unexplored area of research.
Future investigations should employ a multi-pronged approach to elucidate the bioactivity of this compound. This would involve initial in vitro screening against a panel of cancer cell lines and microbial strains. For any identified activity, subsequent mechanistic studies would be paramount. Techniques such as molecular docking could offer initial insights into potential biological targets. nih.gov These computational predictions would then need to be validated through experimental approaches like target-based assays and proteomics to identify specific protein interactions.
| Research Area | Methodologies | Potential Outcomes |
| Antimicrobial Activity Screening | Broth microdilution assays against a panel of bacteria and fungi. | Identification of potential antimicrobial properties. |
| Anticancer Activity Screening | Cytotoxicity assays (e.g., MTT, SRB) against various cancer cell lines. | Discovery of novel anticancer leads. |
| Mechanism of Action Studies | Molecular docking, proteomics, transcriptomics, enzyme inhibition assays. | Elucidation of the molecular targets and pathways affected by the compound. |
Potential in Emerging Fields (e.g., Optoelectronics, Quantum Computing)
The unique electronic properties suggested by the structure of this compound indicate a potential for its application in emerging technological fields, although no specific research has been conducted in this area.
Optoelectronics: Quinolin-8-ol derivatives are known for their use in organic light-emitting diodes (OLEDs) due to their thermal stability and electron-transporting capabilities. scispace.com The introduction of two chlorine atoms in this compound could modify its electronic bandgap and charge transport properties, potentially leading to new materials for optoelectronic devices. Future research should involve the synthesis of metal complexes of this compound and the characterization of their photoluminescent and electroluminescent properties.
Quantum Computing: In the realm of drug discovery and materials science, quantum computing offers the potential to simulate molecular interactions with unprecedented accuracy. weforum.orgquantumzeitgeist.com As quantum computing technology matures, there will be a growing need for well-characterized molecules to validate and benchmark computational methods. Future theoretical studies could utilize quantum algorithms to predict the properties of this compound, such as its binding affinity to biological targets or its excited state dynamics. scquantum.org These quantum computations could guide the rational design of novel drugs and materials based on this scaffold.
Challenges and Opportunities in this compound Research
The primary challenge in the research of this compound is the current lack of foundational knowledge. Overcoming this requires a concerted effort to establish efficient synthetic routes and to perform initial characterization of its fundamental properties. The functionalization of the quinoline core, particularly in the presence of two deactivating chloro-substituents, may also present synthetic hurdles. beilstein-journals.org
However, this knowledge gap also represents a significant opportunity. The field is wide open for novel discoveries, from the development of proprietary synthetic methods to the identification of new biological activities and material applications. Research into this compound offers a chance to expand the chemical space of functional quinoline derivatives and to potentially uncover a new class of molecules with valuable properties.
Q & A
Q. What are the established synthetic routes for 4,5-dichloroquinolin-8-ol, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves chlorination of quinolin-8-ol precursors. For example:
- Direct chlorination: Reacting quinolin-8-ol with chlorinating agents (e.g., Cl₂, SOCl₂) under controlled temperatures (60–80°C) .
- Stepwise substitution: Introducing chlorine atoms at positions 4 and 5 via electrophilic substitution, requiring precise stoichiometry to avoid over-chlorination .
- Purification: Use column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) to isolate the product.
Optimization Tips: - Monitor reaction progress with TLC or HPLC.
- Adjust solvent polarity and temperature to improve yield (e.g., higher polarity solvents reduce byproducts) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography: Resolve molecular geometry and confirm substitution patterns (e.g., bond angles, dihedral angles). Use software like SHELXS97 and SHELXL97 for structure refinement .
- NMR spectroscopy:
- ¹H/¹³C NMR: Identify proton environments (e.g., hydroxyl group at δ 10–12 ppm) and chlorine-induced deshielding effects .
- 2D NMR (COSY, HSQC): Assign coupling patterns and verify regiochemistry.
- Mass spectrometry (HRMS): Confirm molecular weight and fragmentation patterns (e.g., loss of Cl⁻ ions) .
Q. What are the known biological activities of this compound, and what experimental models are used to assess them?
Methodological Answer:
- Antimicrobial activity: Test via agar diffusion assays (e.g., inhibition zone measurements against E. coli or S. aureus). Standardize inoculum density (0.5 McFarland) and incubation conditions (37°C, 24 hr) .
- Antifungal screening: Use microdilution methods (MIC determination in RPMI-1640 media) .
- Cytotoxicity: Evaluate with MTT assays on mammalian cell lines (e.g., HeLa), comparing IC₅₀ values to controls .
Advanced Research Questions
Q. How does the substitution pattern (4,5-dichloro vs. 5,7-dichloro) influence the metal chelation properties of quinolin-8-ol derivatives?
Methodological Answer:
- Steric effects: 4,5-dichloro substitution creates a crowded coordination environment, limiting metal-ligand binding modes compared to 5,7-dichloro derivatives .
- Electronic effects: Chlorine’s electron-withdrawing nature reduces electron density at the hydroxyl oxygen, weakening chelation strength. Validate via UV-Vis spectroscopy (shift in λₘₐₓ upon metal binding) .
- Case study: 5,7-Dichloroquinolin-8-ol forms fewer metal chelates than unsubstituted quinolin-8-ol due to steric hindrance and electronic withdrawal .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
Methodological Answer:
- Standardize assays: Use consistent microbial strains, culture media, and compound concentrations.
- Control variables: Account for solvent effects (e.g., DMSO vs. aqueous solutions) and pH-dependent solubility .
- Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Q. What strategies are effective in designing coordination polymers using this compound as a ligand?
Methodological Answer:
- Ligand design: Introduce auxiliary functional groups (e.g., carboxylate) to enhance bridging capacity.
- Solvothermal synthesis: React with metal salts (e.g., Cu(NO₃)₂) in mixed solvents (DMF/H₂O) at 80–120°C for 48 hr .
- Characterization: Use PXRD to confirm crystallinity and BET analysis for surface area determination.
Q. How can computational methods support the prediction of this compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Molecular docking: Simulate binding to enzymes (e.g., bacterial topoisomerases) using AutoDock Vina. Validate with experimental IC₅₀ values .
- DFT calculations: Predict electrophilic/nucleophilic sites via Fukui indices. Correlate with experimental substitution reactivity .
- MD simulations: Model stability of metal complexes in aqueous environments (e.g., solvation free energy calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
